molecular formula C14H14ClNO3 B13893172 Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate

Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate

Cat. No.: B13893172
M. Wt: 279.72 g/mol
InChI Key: UBLLHVOVNZORPA-UHFFFAOYSA-N
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Description

Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chlorophenyl group and a dihydropyridinone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate typically involves the esterification of 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions may include refluxing the mixture at elevated temperatures to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The chlorophenyl group and dihydropyridinone moiety may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)propanoate
  • Ethyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate
  • Methyl 2-(2-bromophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate

Uniqueness

Methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the chlorophenyl group may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(3-oxo-2,6-dihydropyridin-1-yl)acetate

InChI

InChI=1S/C14H14ClNO3/c1-19-14(18)13(11-6-2-3-7-12(11)15)16-8-4-5-10(17)9-16/h2-7,13H,8-9H2,1H3

InChI Key

UBLLHVOVNZORPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CC=CC(=O)C2

Origin of Product

United States

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